molecular formula C15H22N2 B11937051 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

Cat. No.: B11937051
M. Wt: 230.35 g/mol
InChI Key: ALHBJBCQLJZYON-CVSAEHQPSA-N
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Description

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine is a complex organic compound with a unique structure that includes a cyclohexane ring, a cyclopropyl group, and a phenyl group

Preparation Methods

The synthesis of 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine typically involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and (1S,2R)-2-phenylcyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine can be compared with other similar compounds, such as:

    Cyclohexane-1,4-diamine: A simpler compound with a similar cyclohexane ring but lacking the cyclopropyl and phenyl groups.

    Phenylcyclopropylamine: Contains the cyclopropyl and phenyl groups but lacks the cyclohexane ring.

    N,N’-Dimethylcyclohexane-1,2-diamine: A related compound with a different substitution pattern on the cyclohexane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m1/s1

InChI Key

ALHBJBCQLJZYON-CVSAEHQPSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@H]2C[C@@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Origin of Product

United States

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